molecular formula C16H25FN2 B5835850 N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine

N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine

Cat. No. B5835850
M. Wt: 264.38 g/mol
InChI Key: DSCHNSVTAFVSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine, also known as Fluoropropyl-Piperidinyl, is a synthetic compound that belongs to the class of piperidine derivatives. It is a psychoactive substance that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine-Piperidinyl is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor. This means that it prevents the reuptake of dopamine and serotonin by the neurons that release them, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This increase in neurotransmitter concentration is thought to be responsible for the psychoactive effects of N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine-Piperidinyl.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine-Piperidinyl are not well documented. However, it has been shown to have psychoactive effects similar to those of other stimulant drugs. These effects include increased alertness, euphoria, and heightened sensory perception.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine-Piperidinyl in lab experiments include its potential therapeutic applications and its ability to act as a dopamine and serotonin reuptake inhibitor. However, the limitations of using this compound in lab experiments include its psychoactive effects, which may confound the results of experiments, and the potential for abuse.

Future Directions

There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine-Piperidinyl. One potential direction is the investigation of its potential as a treatment for depression and anxiety disorders. Another direction is the study of its analgesic properties and its potential as a treatment for chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine-Piperidinyl involves the reaction of 4-fluoroamphetamine with 1-bromopropane and lithium aluminum hydride. This reaction yields N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine as the final product. The purity of the compound can be improved through further purification techniques such as recrystallization and chromatography.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-1-propyl-4-piperidinamine-Piperidinyl has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter and the serotonin transporter, which suggests that it may have potential as a treatment for depression and anxiety disorders. Additionally, it has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25FN2/c1-2-11-19-12-8-16(9-13-19)18-10-7-14-3-5-15(17)6-4-14/h3-6,16,18H,2,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCHNSVTAFVSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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